molecular formula C18H17N3 B5881509 N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine

N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine

Cat. No.: B5881509
M. Wt: 275.3 g/mol
InChI Key: QYGMYDDXZPSUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine: is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two phenyl groups attached to the pyrimidine ring and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Nucleophilic Substitution: One common method for synthesizing N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions.

    Cyclization Reactions: Another approach involves the cyclization of guanidines with β-diketones or ethyl acetoacetate under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic nucleophilic substitution reactions, utilizing optimized microwave-assisted techniques to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the study of cell signaling pathways and cancer research .

Medicine: The compound’s potential as a therapeutic agent is explored due to its ability to interact with specific molecular targets. It is studied for its antiproliferative activity against cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electronic characteristics .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine involves its interaction with molecular targets such as kinases. By inhibiting kinase activity, the compound can disrupt cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N,N-dimethyl-2,6-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-21(2)17-13-16(14-9-5-3-6-10-14)19-18(20-17)15-11-7-4-8-12-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGMYDDXZPSUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.